molecular formula C30H48O5 B14801414 Hydroxypomolic acid

Hydroxypomolic acid

Cat. No.: B14801414
M. Wt: 488.7 g/mol
InChI Key: OXVUXGFZHDKYLS-YEIKXUGFSA-N
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Description

Hydroxypomolic acid, also known as 2β-hydroxypomolic acid, is a naturally occurring triterpenoid compound. It is a derivative of pomolic acid and is characterized by its molecular formula C30H48O5. This compound is found in various plant species and has been studied for its potential medicinal properties, including anti-inflammatory and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxypomolic acid can be synthesized through various chemical reactions involving pomolic acid as a precursor. One common method involves the hydroxylation of pomolic acid using specific reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve the desired hydroxylation at the 2β position .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as the aerial parts of Rehmannia glutinosa. The extraction process includes solvent extraction, partitioning, and column chromatography to isolate and purify the compound. Advanced spectroscopic techniques, such as nuclear magnetic resonance and mass spectrometry, are used to confirm the chemical structure of the isolated compound .

Chemical Reactions Analysis

Types of Reactions

Hydroxypomolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Hydroxypomolic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Hydroxypomolic acid is part of the ursane-type triterpenoids, which include compounds like:

Uniqueness

This compound is unique due to its specific hydroxylation at the 2β position, which imparts distinct biological activities compared to its analogs. This specific structural modification enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(1R,4aS,6aS,6bR,12aR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17?,19?,20?,21?,22?,23?,26-,27+,28+,29+,30-/m0/s1

InChI Key

OXVUXGFZHDKYLS-YEIKXUGFSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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